REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]=[CH:2]2.ClS([N:12]=[C:13]=[O:14])(=O)=O.S([O-])([O-])=O.[Na+].[Na+].O.[OH-].[Na+]>C(Cl)Cl>[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]1[CH:2]2[NH:12][C:13]1=[O:14] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C12C=CC(C=C1)C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
21.4 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ice NaCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
this mixture was added dropwise slowly to the reaction ovber about 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
further with stirring
|
Type
|
WAIT
|
Details
|
This warming occurred over about 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with water (60 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The org layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
WAIT
|
Details
|
took about 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the complete addition
|
Type
|
STIRRING
|
Details
|
the milky white solution was stirred for 1 h at −5° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred vigorously overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The stirred mixture was transferred to a 1 L separatory funnel
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aq was extracted 2× further with dichloromethane (200 mL each)
|
Type
|
WASH
|
Details
|
the combined organics washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C3NC(C3C(C=C1)C2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]=[CH:2]2.ClS([N:12]=[C:13]=[O:14])(=O)=O.S([O-])([O-])=O.[Na+].[Na+].O.[OH-].[Na+]>C(Cl)Cl>[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]1[CH:2]2[NH:12][C:13]1=[O:14] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C12C=CC(C=C1)C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
21.4 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ice NaCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
this mixture was added dropwise slowly to the reaction ovber about 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
further with stirring
|
Type
|
WAIT
|
Details
|
This warming occurred over about 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with water (60 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The org layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
WAIT
|
Details
|
took about 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the complete addition
|
Type
|
STIRRING
|
Details
|
the milky white solution was stirred for 1 h at −5° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred vigorously overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The stirred mixture was transferred to a 1 L separatory funnel
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aq was extracted 2× further with dichloromethane (200 mL each)
|
Type
|
WASH
|
Details
|
the combined organics washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C3NC(C3C(C=C1)C2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |